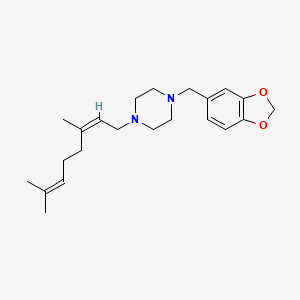
cis-1-Neryl-4-piperonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1-Neryl-4-piperonylpiperazine: is a chemical compound with the molecular formula C22H32N2O2 It is characterized by the presence of a piperazine ring substituted with a neryl group and a piperonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Neryl-4-piperonylpiperazine typically involves the reaction of piperazine with neryl chloride and piperonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products .
Análisis De Reacciones Químicas
Types of Reactions: cis-1-Neryl-4-piperonylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
cis-1-Neryl-4-piperonylpiperazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of cis-1-Neryl-4-piperonylpiperazine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with pathways related to cell signaling and metabolism .
Comparación Con Compuestos Similares
1,4-Bis-piperonylpiperazine: Similar in structure but with two piperonyl groups instead of one neryl and one piperonyl group.
Neryl diphosphate: A precursor in the biosynthesis of monoterpenes, structurally related due to the presence of the neryl group.
Uniqueness: cis-1-Neryl-4-piperonylpiperazine is unique due to the combination of the neryl and piperonyl groups attached to the piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Número CAS |
55436-45-8 |
|---|---|
Fórmula molecular |
C22H32N2O2 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3,7-dimethylocta-2,6-dienyl]piperazine |
InChI |
InChI=1S/C22H32N2O2/c1-18(2)5-4-6-19(3)9-10-23-11-13-24(14-12-23)16-20-7-8-21-22(15-20)26-17-25-21/h5,7-9,15H,4,6,10-14,16-17H2,1-3H3/b19-9- |
Clave InChI |
PNLNRIWUGZICBX-OCKHKDLRSA-N |
SMILES isomérico |
CC(=CCC/C(=C\CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C)C |
SMILES canónico |
CC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


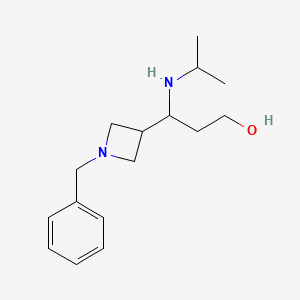
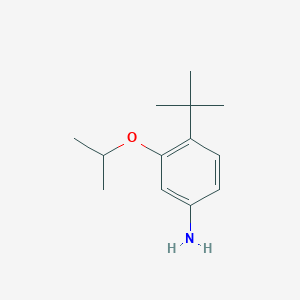
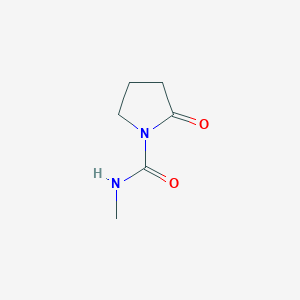
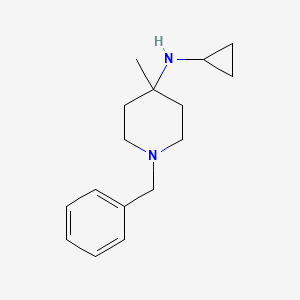
![tert-Butyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13963306.png)
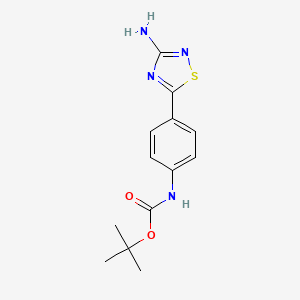
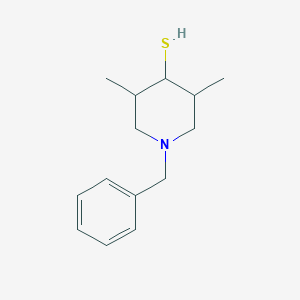
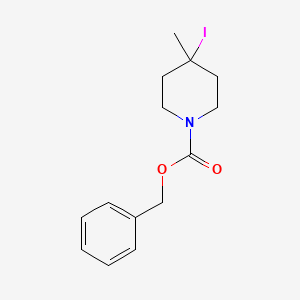
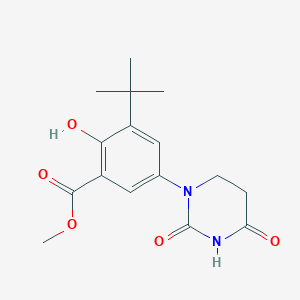
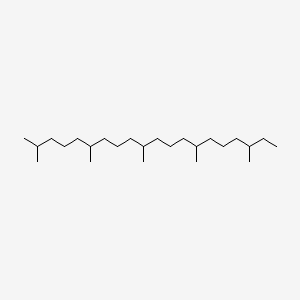
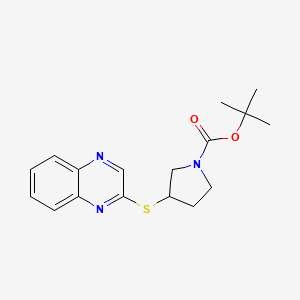
![3-[5-(2,5-Dihydroxyphenyl)-3-methylpent-3-enyl]-6-hydroxy-2,4-dimethylbenzaldehyde](/img/structure/B13963360.png)
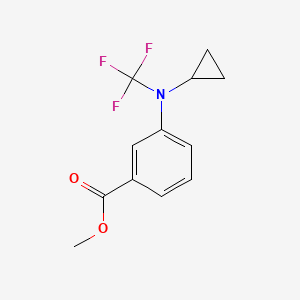
![2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13963372.png)
